3-(4,4-Dimethyloxazolin-2-yl)anisole

Description

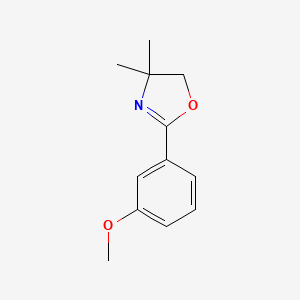

3-(4,4-Dimethyloxazolin-2-yl)anisole is a heterocyclic aromatic compound derived from anisole (methoxybenzene, C₆H₅OCH₃). Its structure combines an anisole backbone with a 4,4-dimethyloxazoline substituent at the 3-position of the benzene ring. The oxazoline moiety is a five-membered ring containing oxygen and nitrogen atoms, which confers distinct electronic and steric properties to the molecule.

Properties

CAS No. |

73453-77-7 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |

InChI |

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-5-4-6-10(7-9)14-3/h4-7H,8H2,1-3H3 |

InChI Key |

KNJPRRWSGIDBCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=CC=C2)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Physical : Likely a liquid at room temperature (similar to anisole, which has a boiling point of ~154°C ), but with increased polarity due to the oxazoline group.

- Chemical : The methoxy group directs electrophilic substitution to ortho/para positions, while the oxazoline may modulate reactivity through electron-withdrawing or -donating effects . The dimethyl substituents on the oxazoline ring enhance steric hindrance, influencing its coordination behavior .

Comparison with Similar Compounds

Below is a comparative analysis of 3-(4,4-Dimethyloxazolin-2-yl)anisole with structurally or functionally related compounds, supported by data from diverse sources.

Table 1: Comparative Properties of this compound and Analogues

Structural and Electronic Differences

- Oxazoline vs. The dimethyl substituents on the oxazoline further increase steric bulk compared to unsubstituted heterocycles .

- Methoxy vs. Azo Groups : Anisole derivatives with azo linkages () exhibit extended conjugation, enhancing UV-vis absorption properties for dye applications. In contrast, the oxazoline group in this compound prioritizes coordination chemistry over chromophoric behavior .

Reactivity and Functional Performance

- Electrophilic Substitution : The methoxy group in anisole accelerates electrophilic substitution compared to benzene, while the oxazoline substituent in this compound may slightly deactivate the ring due to its electron-withdrawing nature, directing substitution to specific sites .

- Metal Coordination : The oxazoline nitrogen in this compound can act as a Lewis base, forming stable complexes with transition metals like palladium or silver (see ). This contrasts with simpler anisole derivatives, which lack such coordination sites .

Solubility and Stability

- Solubility: The oxazoline group increases polarity, likely improving solubility in polar aprotic solvents (e.g., acetone) compared to anisole, which is soluble in nonpolar solvents like benzene .

- Thermal Stability : The dimethyloxazoline substituent may enhance thermal stability relative to allyl or propenyl anisole derivatives, which are more volatile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.